N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide
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Overview
Description
This compound is an organic compound, likely containing a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized using thin layer chromatography, carried out on 0.3 mm silica gel F-254 . A shape-based scaffold hopping approach has also been used to convert pyrimidine to a pyrazole core with improved physicochemical properties .Scientific Research Applications
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
This compound has been studied for its potential use in the treatment of Idiopathic Pulmonary Fibrosis (IPF), a chronic fatal lung disease . The development of effective therapeutics for IPF is an urgent need, and this compound could potentially contribute to this field .
Insecticides
The compound has shown promise in the development of novel insecticides. It has been used in the synthesis of novel diphenyl-1 H -pyrazole derivatives with cyano substituent, which showed moderate to high insecticidal activities against diamondback moth (Plutella xylostella) .
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents .
Suzuki Coupling
The compound has been used as a reagent for Suzuki Coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize complex organic compounds.
Potential Antitumors and Radioprotectants
The compound has been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumors and radioprotectants .
Synthesis of Selective Cathepsin Inhibitors
The compound has been used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are proteases (enzymes that break down proteins) and have been implicated in a variety of diseases, including cancer and cardiovascular disease.
Mechanism of Action
Target of Action
The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, preventing the progression of the cell cycle from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide affects the cell cycle regulation pathway. This results in the arrest of cell cycle progression, preventing DNA replication and cell division . The downstream effects of this action include reduced cell proliferation and potential induction of cell death.
Result of Action
The molecular effect of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide’s action is the inhibition of CDK2, which leads to cell cycle arrest . On a cellular level, this can result in reduced cell proliferation and potentially induce cell death, depending on the specific cellular context.
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h9,11-13H,1-8,10H2,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMQBTZLZXJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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